![molecular formula C15H22N4O4 B2831547 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid CAS No. 2287332-40-3](/img/structure/B2831547.png)
5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.365. The purity is usually 95%.
BenchChem offers high-quality 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Research into pyrazine and pyridine derivatives, including compounds similar in structure to 5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid, focuses on their synthesis and the exploration of their chemical properties. Studies have shown that these compounds can be synthesized through various chemical reactions and characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods help in understanding the molecular structure and the formation mechanisms of such compounds (İ. Yıldırım, F. Kandemirli, & Y. Akçamur, 2005; Peddy Vishweshwar, A. Nangia, & V. Lynch, 2002).
Antimicrobial and Antimycobacterial Activity
Compounds with a pyrazine and pyridine framework have been evaluated for their potential antimicrobial and antimycobacterial activities. These studies are crucial for developing new therapeutic agents, especially against resistant strains of bacteria and tuberculosis. The structural modifications and substitutions on the pyrazine and pyridine rings are explored to enhance these biological activities, highlighting the significance of chemical diversity in drug discovery (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, & .. G.Aishwarya, 2011; M. Gezginci, Andmalcolm A. Martin, & S. Franzblau, 1998).
Supramolecular Chemistry and Crystal Engineering
The study of pyrazine and pyridine derivatives extends into supramolecular chemistry and crystal engineering. These compounds often form specific supramolecular synthons and crystal structures due to hydrogen bonding and other non-covalent interactions. Understanding these interactions is vital for designing new materials with desired physical and chemical properties, such as porosity, which can be applied in catalysis, gas storage, and separation technologies (S. Ghosh & P. Bharadwaj, 2004).
Coordination Chemistry and Luminescence
Research on pyrazine and pyridine carboxylic acid derivatives in coordination chemistry explores their ability to form complexes with various metals. These complexes exhibit diverse topologies and can possess unique properties such as luminescence. Such studies not only advance the fundamental understanding of coordination bonds and molecular architecture but also pave the way for applications in materials science, including the development of luminescent materials for sensors and optoelectronic devices (Lu-Fang Liu, B. Cai, C. He, Jian-Zhong Wu, Qianming Wang, & Ying Yu, 2013).
properties
IUPAC Name |
5-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(22)18-6-10-4-5-19(9-10)12-8-16-11(7-17-12)13(20)21/h7-8,10H,4-6,9H2,1-3H3,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANROWIRAMLJFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=NC=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

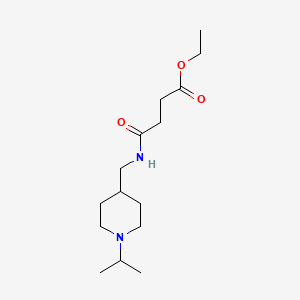
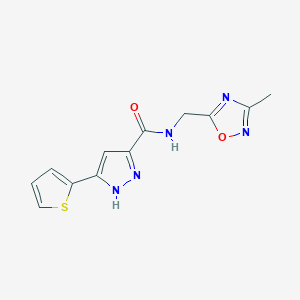
![5-[(5-Carboxyfuran-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B2831471.png)
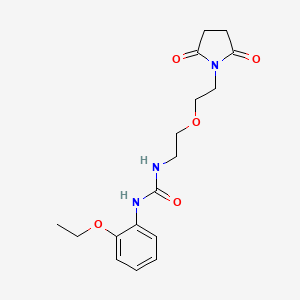
![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]octanamide](/img/structure/B2831473.png)

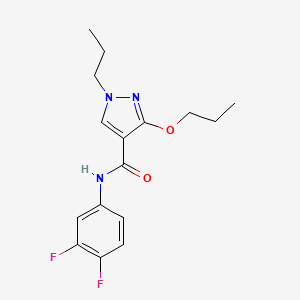
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)
![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)
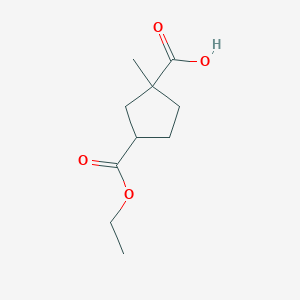
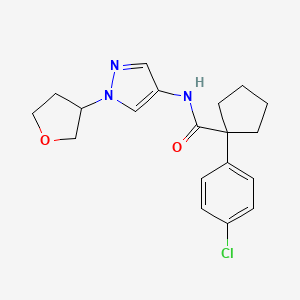
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)